N-(4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Description
N-(4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a triazole ring, and a pyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C12H9FN6 |
|---|---|
Molecular Weight |
256.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9FN6/c13-9-1-3-10(4-2-9)18-11-5-12(16-7-15-11)19-8-14-6-17-19/h1-8H,(H,15,16,18) |
InChI Key |
ADMKJJRBSVAGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)N3C=NC=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which can be synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Substitution with Fluorophenyl Group: The final step involves the substitution of the pyrimidine core with a 4-fluorophenylamine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the fluorophenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the pyrimidine core or the triazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bases like potassium carbonate, solvents like DMF, and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Potential therapeutic applications, such as in the development of antifungal or anticancer agents.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- N-(4-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- N-(4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Uniqueness
N-(4-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
